Product packaging for 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline(Cat. No.:CAS No. 314268-42-3)

4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline

Cat. No.: B2808327
CAS No.: 314268-42-3
M. Wt: 204.233
InChI Key: BWHNOJMFXHRVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]aniline is a chemical intermediate featuring a benzene ring connected to a 1,2,4-triazole heterocycle via an ethoxy linker. This structure class is of significant interest in medicinal chemistry for developing new pharmacologically active compounds. The 1,2,4-triazole ring is a privileged scaffold in drug discovery, known for its presence in molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . Particularly, aniline derivatives containing the 1,2,4-triazole structural fragment have been identified as key intermediates in the synthesis of novel anticonvulsant agents . Research indicates that such compounds can be designed to target the benzodiazepine site of the GABA A receptor, a major target for anticonvulsant and anxiolytic drugs . In these designs, the aniline moiety serves as a critical point for diversification, allowing researchers to synthesize a library of amide derivatives for structure-activity relationship (SAR) studies . The ethoxy linker in this compound provides conformational flexibility, which can be essential for optimal interaction with biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can employ this compound as a versatile building block to create derivatives for high-throughput screening and further investigation into potential treatments for neurological disorders .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N4O B2808327 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline CAS No. 314268-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(1,2,4-triazol-1-yl)ethoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-9-1-3-10(4-2-9)15-6-5-14-8-12-7-13-14/h1-4,7-8H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHNOJMFXHRVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 1h 1,2,4 Triazol 1 Yl Ethoxy Aniline and Analogues

Retrosynthetic Analysis of the 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline Framework

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com For the target molecule this compound, several logical disconnections can be proposed, leading to different potential synthetic routes.

The primary disconnections for the target molecule are identified at three key locations:

C-O Ether Bond: Disconnection of the aryl ether linkage suggests a Williamson ether synthesis approach. This would involve 4-aminophenol (B1666318) (or a protected version like 4-nitrophenol) and a 2-substituted ethanol (B145695) derivative bearing the 1,2,4-triazole (B32235) ring, such as 1-(2-chloroethyl)-1H-1,2,4-triazole.

N-C Alkyl Bond: Disconnection of the bond between the triazole nitrogen and the ethoxy linker points towards an N-alkylation strategy. This route would use 1H-1,2,4-triazole as a nucleophile and a suitable electrophile like 1-(4-aminophenyl)-2-bromoethoxy, or more practically, its protected precursor.

Triazole Ring Formation: The entire 1,2,4-triazole ring can be viewed as a synthon that can be constructed in a late stage of the synthesis. This involves disconnecting the C-N and N-N bonds of the triazole ring, leading back to precursors like hydrazides, amidines, or nitriles that already contain the aniline-ether framework.

These disconnections outline three primary convergent strategies for assembling the final molecule, each with distinct advantages and challenges related to starting material availability, reaction conditions, and control of regioselectivity.

**2.2. Conventional Synthetic Approaches to Triazole-Aniline Conjugates

Conventional laboratory synthesis provides a foundational framework for constructing complex molecules like this compound. These methods often involve multi-step sequences that strategically build the molecule by forming key bonds and the heterocyclic core.

Coupling the pre-formed 1,2,4-triazole ring with the aniline-containing side chain is a common and direct approach. This is typically achieved through N-alkylation.

In this strategy, the sodium salt of 1H-1,2,4-triazole, generated by a base such as sodium hydride (NaH), is reacted with a protected aniline (B41778) derivative containing a leaving group on the ethoxy chain, for instance, 4-nitro-1-(2-bromoethoxy)benzene. The nitro group serves as a protecting group for the aniline, preventing it from interfering with the alkylation reaction. The final step involves the reduction of the nitro group to the desired aniline.

Alternatively, direct transamination reactions have been used to synthesize 4-aryl-1,2,4-triazoles by heating N,N-dimethylformamide azine dihydrochloride (B599025) with anilines. lookchem.com While this method directly forms the N-aryl bond, adapting it for an N-alkyl linkage would require a different set of starting materials where the aniline is already attached to the ethoxy side chain.

The formation of the ethoxy bridge is a critical step that can be performed at various stages of the synthesis. The Williamson ether synthesis is the most prevalent method for creating this C-O bond.

A common route involves the reaction of a phenol (B47542) with an alkyl halide under basic conditions. For the target molecule, this could involve reacting 4-nitrophenol (B140041) with 1-bromo-2-chloroethane (B52838) to yield 1-(2-chloroethoxy)-4-nitrobenzene. niscpr.res.in This intermediate can then be reacted with 1H-1,2,4-triazole. The sequence of alkylation (first on the oxygen of the phenol, then on the nitrogen of the triazole) is crucial to avoid side reactions. Subsequent reduction of the nitro group, typically with reagents like SnCl₂/HCl or catalytic hydrogenation, yields the final aniline product.

Another variation involves first synthesizing a hydroxyethyl-triazole derivative, such as 2-(1H-1,2,4-triazol-1-yl)ethanol, and then coupling it with a suitable aryl partner like 4-fluoronitrobenzene under nucleophilic aromatic substitution conditions.

Constructing the 1,2,4-triazole ring as one of the final steps is a powerful strategy, as it allows for greater diversity in the final products. Numerous methods exist for the synthesis of the 1,2,4-triazole ring. frontiersin.orgnih.gov

One established method is the reaction of hydrazides with nitriles. For example, a hydrazide derived from 4-(2-hydrazinyl-ethoxy)aniline could be condensed with a nitrile. However, a more practical approach involves starting with a protected aniline. For instance, the reaction of an N-acylated hydrazide with a nitrile in the presence of a base can yield 3,5-disubstituted 1,2,4-triazoles. scipublications.com

Another versatile method is the [3+2] cycloaddition reaction. Nitrilimines, generated in situ from hydrazonoyl hydrochlorides, can react with nitriles or carbodiimides to form the 1,2,4-triazole ring. researchgate.net This approach offers good control over the substitution pattern of the resulting heterocycle.

Oxidative cyclization of amidrazones is also a widely used technique. An amidrazone precursor, which can be synthesized from a nitrile and hydrazine, undergoes cyclization in the presence of an oxidizing agent to form the aromatic 1,2,4-triazole ring. researchgate.net

The following table summarizes common cyclization strategies for forming the 1,2,4-triazole ring.

Starting MaterialsReagents/ConditionsProduct TypeReference
Hydrazides and NitrilesBase, Heat or Copper-catalysis3,5-Disubstituted-1,2,4-triazoles nih.govscipublications.com
Amidines and HydrazineOne-pot, two-step process1,3,5-Trisubstituted-1,2,4-triazoles scispace.com
Hydrazonoyl Halides and NitrilesBase (e.g., Triethylamine)Trisubstituted-1,2,4-triazoles researchgate.net
Amides and NitrilesCopper-catalyzed cascade reaction, O₂3,5-Disubstituted-1,2,4-triazoles nih.gov

Modern Synthetic Techniques and Green Chemistry Considerations

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally benign methodologies. These modern techniques aim to reduce reaction times, improve energy efficiency, and minimize the use of hazardous materials, aligning with the principles of green chemistry. consensus.appbenthamdirect.comrsc.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like 1,2,4-triazoles. rsc.orgpnrjournal.com Microwave irradiation promotes rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction time and significant improvements in product yields compared to conventional heating methods. rsc.org

The synthesis of 1,2,4-triazole derivatives, which can often require long reaction times at high temperatures under conventional conditions, benefits greatly from microwave assistance. For example, the cyclization of thiosemicarbazides to form aminotriazoles or the condensation of hydrazides with other precursors can be completed in minutes under microwave irradiation, whereas conventional methods might take several hours. rsc.org This efficiency is particularly valuable in multi-step syntheses, streamlining the entire process.

The table below provides a comparative analysis of conventional versus microwave-assisted synthesis for reactions analogous to those used in forming triazole derivatives.

Reaction TypeConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
Synthesis of N-substituted propenamide derivatives of 1,2,4-triazoleSeveral hours, N/A33-90 seconds, 82% rsc.org
Synthesis of Piperazine-azole-fluoroquinolone derivatives27 hours, N/A30 minutes, 96% rsc.org
Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles>4 hours, N/A1 minute, 85% rsc.org
Suzuki coupling for 5-aryl-1,2,4-triazolesN/A (Conventional not specified)15 minutes, 61-76% yu.edu.jo

The adoption of microwave-assisted techniques represents a significant step towards more sustainable and efficient production of complex molecules like this compound.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a significant technique in organic synthesis, offering advantages such as improved yields, increased selectivity, and shorter reaction times. asianpubs.org This method utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures (around 5000 K) and pressures (approximately 1000 atm). asianpubs.orgresearchgate.net These conditions accelerate reaction rates and enhance chemical transformations.

For the synthesis of 1,2,4-triazole derivatives, ultrasound provides a convenient and efficient alternative to conventional heating methods that often require long reaction times and complex operations. asianpubs.org For instance, a facile one-pot synthesis of 1,2,4-triazole derivatives has been demonstrated via the reaction of α-nitrophenyl hydrazones with methylene (B1212753) amines under ultrasound irradiation. This reaction uses sodium nitrite (B80452) as an oxidant and a phase transfer catalyst like benzyl (B1604629) triethyl ammonium (B1175870) chloride (BTEAC). asianpubs.orgresearchgate.net Similarly, the synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones has been efficiently achieved using ultrasound in conjunction with a samarium perchlorate (B79767) catalyst. nih.govnih.gov This approach highlights the benefits of milder conditions and easy isolation of products. nih.gov

In the context of synthesizing analogues of this compound, ultrasound can be applied to the N-alkylation step, where the 1,2,4-triazole ring is coupled with the ethoxy-aniline side chain. The sonication process can significantly accelerate the rate of this reaction, leading to higher yields in a shorter timeframe compared to traditional refluxing methods. mdpi.com

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Triazole Derivatives

FeatureUltrasound-Assisted MethodConventional MethodReference
Reaction Time Significantly shorter (minutes to few hours)Longer (several hours to days) nih.govmdpi.com
Yields Generally higher (e.g., 75-89%)Often lower to moderate mdpi.com
Reaction Conditions Milder, often at room or slightly elevated temperaturesOften requires high temperatures (reflux) nih.gov
Energy Source High-frequency sound wavesThermal heating asianpubs.org

Catalytic Approaches in Triazole and Ether Synthesis

Catalysis is fundamental to the efficient synthesis of both the 1,2,4-triazole ring and the ether linkage present in the target molecule. Copper-based catalysts are particularly prominent in triazole synthesis. Copper-catalyzed reactions can facilitate the sequential formation of N-C and N-N bonds through oxidative coupling, providing a direct route to 1,2,4-triazole derivatives from readily available starting materials under an air atmosphere. organic-chemistry.org A versatile catalytic system involving a copper catalyst, potassium phosphate (B84403) (K3PO4) as a base, and oxygen as the oxidant is effective for these transformations. organic-chemistry.orgisres.org

Furthermore, heterogeneous catalysts, such as a copper(I) complex supported on MCM-41 silica (B1680970), have been used for the cascade addition-oxidative cyclization of nitriles with amidines, yielding a wide range of 1,2,4-triazole derivatives. organic-chemistry.orgnih.gov The regioselectivity of triazole formation can also be controlled by the choice of catalyst. For example, in the [3+2] cycloaddition of isocyanides with diazonium salts, Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis produces the 1,5-disubstituted isomers. isres.org

For the ether synthesis component, the Williamson ether synthesis is a classic approach. However, catalytic methods offer milder conditions. While not detailed specifically for this molecule in the provided context, palladium or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann condensation) are standard methods for forming aryl ether bonds, which could be adapted for constructing the 4-(aminophenoxy)ethyl moiety before its attachment to the triazole ring.

Multi-Component Reactions for Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer a highly efficient strategy for building complex molecular scaffolds. acs.orgnih.gov This approach is advantageous due to its operational simplicity, reduction of waste, and time-saving nature.

A multi-component process for the synthesis of 1-aryl 1,2,4-triazoles directly from anilines has been developed, which is directly relevant to the synthesis of this compound. organic-chemistry.orgacs.orgnih.gov Such a reaction could potentially combine an aniline derivative, a nitrogen source, and a carbon source to construct the substituted triazole ring in one step. For instance, an electrochemical MCR of aryl hydrazines, paraformaldehyde, ammonium acetate (B1210297) (as the nitrogen source), and an alcohol can yield 1-aryl 1,2,4-triazoles. organic-chemistry.org Another approach involves a three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts to produce 1-aryl 5-cyano-1,2,4-triazoles. organic-chemistry.orgisres.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing product yield and purity. The key step in synthesizing this compound is the N-alkylation of 1H-1,2,4-triazole with a suitable 4-aminophenoxyethyl halide or tosylate. This reaction can produce two regioisomers (N1 and N4 substitution), making regioselectivity a crucial parameter to control. researchgate.net

Several factors influence the outcome of the N-alkylation:

Base: The choice of base is critical. Strong bases like sodium hydride (NaH) or milder bases like potassium carbonate (K2CO3) can be used. researchgate.netnih.govbeilstein-journals.org The combination of NaH in tetrahydrofuran (B95107) (THF) has been shown to be highly selective for N1 alkylation in many cases. beilstein-journals.org Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has also been reported as a convenient method for high-yielding synthesis of 1-substituted-1,2,4-triazoles. researchgate.net

Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or THF are commonly employed. researchgate.netnih.govbeilstein-journals.org The solvent can influence the reactivity of the triazole anion and the solubility of the base.

Temperature: Reactions are often conducted at temperatures ranging from ambient to 80-120 °C to ensure completion. researchgate.netnih.gov

Leaving Group: The nature of the leaving group on the electrophile (e.g., bromide, iodide, or tosylate) affects the reaction rate.

A regioselective protocol for the alkylation of 1,2,4-triazole has been developed using potassium carbonate as the base in an ionic liquid under microwave conditions, resulting in excellent yields. researchgate.netresearchgate.net The optimization of these parameters is essential to favor the desired N1-substituted product, this compound, over the N4-isomer and to minimize side reactions.

Table 2: Factors Influencing N-Alkylation of 1,2,4-Triazole

ParameterCommon Reagents/ConditionsEffect on ReactionReference
Base K2CO3, NaH, DBUInfluences regioselectivity and reaction rate researchgate.netresearchgate.netbeilstein-journals.org
Solvent DMF, THF, AcetonitrileAffects solubility and reactivity of nucleophile researchgate.netbeilstein-journals.org
Temperature Room temperature to 120 °CControls reaction kinetics and side products researchgate.net
Catalyst Phase transfer catalysts (e.g., TBAB)Can improve reaction efficiency, especially in biphasic systems researchgate.net

Purity Assessment and Isolation Techniques in Synthesis

Following the synthesis, rigorous purification and characterization are necessary to ensure the identity and purity of the final compound. The progress of the reaction and the purity of the product are typically monitored using thin-layer chromatography (TLC). researchgate.net

Common isolation and purification techniques include:

Filtration: The crude product, if it precipitates from the reaction mixture, can be isolated by vacuum filtration. This is often achieved by pouring the reaction mixture into cold water to induce precipitation. mdpi.com

Recrystallization: This is a standard method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. Ethanol is a common solvent for recrystallizing triazole derivatives. mdpi.commdpi.com

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is employed, using an appropriate eluent system (e.g., ethyl acetate/hexane) to separate the desired product from isomers and other impurities.

Once isolated, the structure and purity of this compound are confirmed using a suite of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure, including the connectivity of atoms and the regiochemistry of the triazole substitution. researchgate.netmdpi.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition. researchgate.net

Elemental Analysis: Provides the percentage composition of elements (C, H, N), which is compared against the calculated values for the expected molecular formula to verify purity. mdpi.com

These combined techniques are essential for validating the successful synthesis and ensuring the high purity of the target compound. mdpi.com

Advanced Structural Characterization of 4 2 1h 1,2,4 Triazol 1 Yl Ethoxy Aniline

Spectroscopic Analysis for Definitive Structural Elucidation

Definitive structural elucidation of a novel or synthesized compound like 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline would fundamentally rely on a combination of spectroscopic techniques. Each method provides unique information that, when combined, confirms the compound's identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the aniline (B41778) ring, the triazole ring, and the ethoxy linker. The aromatic protons would appear as complex multiplets or distinct doublets. The two methylene (B1212753) groups (-O-CH₂-CH₂-N-) of the ethoxy bridge would likely appear as two triplets, with their chemical shifts indicating their proximity to the oxygen and the triazole nitrogen, respectively. The protons of the triazole ring would present as singlets in characteristic downfield regions.

¹³C NMR: A carbon NMR spectrum would complement the proton data by showing the number of unique carbon environments. The molecular formula C₁₀H₁₂N₄O suggests the presence of 10 distinct carbon signals, unless molecular symmetry results in equivalence. Signals for the aromatic carbons, the aliphatic ethoxy carbons, and the triazole ring carbons would be expected in their respective typical ranges.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity between protons and carbons, confirming the precise arrangement of the atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands would be expected for:

N-H stretching: From the primary amine (-NH₂) group on the aniline ring, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the ethoxy group just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the aromatic benzene ring and the triazole ring in the 1450-1650 cm⁻¹ region.

C-O stretching: A strong band for the aryl-alkyl ether linkage, typically found in the 1200-1250 cm⁻¹ range.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound, the expected molecular formula is C₁₀H₁₂N₄O. HRMS would be used to measure the exact mass of the molecular ion (e.g., [M+H]⁺) and compare it to the calculated theoretical mass, confirming the molecular formula with a high degree of confidence (typically within 5 ppm).

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

The crystallographic data would reveal how individual molecules are arranged in the crystal lattice. This analysis would focus on identifying non-covalent interactions that stabilize the crystal structure, such as:

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, and the nitrogen atoms of the triazole ring are potential acceptors. This could lead to the formation of extensive hydrogen-bonding networks (e.g., N-H···N).

π-π Stacking: Interactions between the aromatic aniline and triazole rings of adjacent molecules could also play a significant role in the crystal packing.

Conformational Analysis and Dihedral Angles within the Molecular Structure

X-ray analysis would provide the exact conformation of the molecule in the solid state. Key dihedral angles would be measured to describe the spatial relationship between the different parts of the molecule, such as:

The angle between the plane of the aniline ring and the plane of the triazole ring.

The angles defining the conformation of the flexible ethoxy linker chain.

This information is crucial for understanding the molecule's shape and how it might interact with other molecules, for instance, in a biological context.

Computational and Theoretical Chemistry Studies on 4 2 1h 1,2,4 Triazol 1 Yl Ethoxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for detailed molecular analysis.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. wuxibiology.comnih.gov By approximating the exchange-correlation energy, DFT methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) can accurately predict molecular geometries and energies. researchgate.netnih.gov

For 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline, a geometry optimization using DFT would reveal the most stable three-dimensional arrangement of its atoms. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. The ethoxy linker introduces flexibility, and DFT calculations can determine the preferred orientation of the aniline (B41778) and triazole rings relative to each other. In a related compound, 4-(1,2,4-triazol-1-yl)aniline, the dihedral angle between the triazole and benzene rings was found to be 34.57°. nih.gov For the title compound, the flexible ethoxy bridge would likely lead to a different but still non-planar arrangement to minimize steric hindrance.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values based on DFT calculations of analogous structures like aniline and 1,2,4-triazole (B32235) derivatives. researchgate.netresearchgate.netmdpi.com)

Parameter Bond/Angle Predicted Value
Bond Lengths (Å)
C(aniline)-N(amine) 1.402
C(aniline)-O 1.375
O-C(ethoxy) 1.430
C(ethoxy)-N(triazole) 1.485
N(triazole)-N(triazole) 1.345
C(triazole)-N(triazole) 1.328
Bond Angles (°)
C-N-H (amine) 113.0
C-O-C (ether) 118.5
C-N-N (triazole) 108.0
Dihedral Angles (°)
C(aniline)-O-C-C ~180 (anti-periplanar)

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic properties. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. wuxibiology.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline moiety, specifically the amino group and the aromatic ring, which are strong electron-donating systems. researchgate.net Conversely, the LUMO is likely to be distributed over the electron-deficient 1,2,4-triazole ring. This separation of frontier orbitals is characteristic of donor-acceptor systems and influences the molecule's charge transfer properties. nih.gov DFT calculations can provide precise energy values and visual representations of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: Values are illustrative and based on typical DFT results for similar aromatic and heterocyclic compounds. nih.govresearchgate.netnih.gov)

Parameter Energy (eV)
HOMO Energy -5.85
LUMO Energy -1.25

| HOMO-LUMO Gap (ΔE) | 4.60 |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. libretexts.org The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

In this compound, the MEP map would show negative potential (red) around the nitrogen atoms of the triazole ring and the oxygen atom of the ethoxy group, identifying them as sites for hydrogen bonding and electrophilic attack. The amine group's nitrogen on the aniline ring would also exhibit negative potential. researchgate.net Regions of positive potential (blue) would likely be found around the hydrogen atoms of the amine group and the C-H bonds of the aromatic rings. icm.edu.pl This information is critical for understanding intermolecular interactions and potential binding sites in a biological context.

Analysis of the charge distribution, for instance through Mulliken or Natural Bond Orbital (NBO) population analysis, provides quantitative values for the partial charges on each atom. This data complements the qualitative picture from the MEP map and is used in molecular mechanics force fields and for predicting reactivity.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on a single, optimized geometry, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape. researchgate.netnih.gov

For a flexible molecule like this compound, MD simulations can explore the various rotational possibilities around the single bonds of the ethoxy linker. wustl.edu By simulating the molecule's movement over time (typically nanoseconds), MD can identify the most populated (lowest energy) conformations and the energy barriers for transitioning between them. wustl.edumdpi.com This analysis is crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding site. The simulations would reveal the range of dihedral angles accessible to the linker and the relative orientation of the two aromatic rings, which can fluctuate significantly in solution. nih.gov

Prediction of Structure-Reactivity Relationships

The prediction of structure-reactivity relationships often involves Quantitative Structure-Activity Relationship (QSAR) studies. physchemres.org QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity or chemical reactivity using molecular descriptors. nih.gov

For this compound, computational descriptors derived from the studies above can be used to predict its reactivity. Key descriptors include:

Electronic Descriptors: HOMO and LUMO energies, the HOMO-LUMO gap, and dipole moment. A smaller energy gap, for example, often correlates with higher reactivity. researchgate.net

Steric Descriptors: Molecular volume and surface area.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Studies on related 1,2,4-triazole derivatives have successfully used QSAR to model anticancer and antifungal activities, demonstrating that descriptors related to the electrostatic and steric fields are often critical. nih.govresearchgate.netrsc.org The presence of both a hydrogen-bond-donating aniline group and hydrogen-bond-accepting triazole nitrogens suggests that this molecule can participate in specific interactions that are important for its biological profile. nih.gov

Tautomeric Equilibrium Analysis of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring can exist in different tautomeric forms depending on the position of the labile proton. The main tautomers are the 1H, 2H, and 4H forms. nih.gov The relative stability of these tautomers is influenced by the nature and position of substituents on the ring, as well as the solvent environment. researchgate.netresearchgate.net

Computational methods, particularly DFT, are highly effective for calculating the relative energies of these tautomers and predicting the equilibrium distribution. researchgate.net For 1-substituted triazoles like the title compound, the proton is fixed at the N1 position. However, understanding the tautomeric preferences of the parent 1H-1,2,4-triazole is fundamental. Theoretical studies have generally shown that for the unsubstituted 1,2,4-triazole, the 1H tautomer is more stable than the 4H tautomer. nih.govacs.org The relative stability can be altered by substituents; electron-donating groups tend to stabilize the 2H-tautomer, while electron-withdrawing groups favor the 1H-tautomer in C5-substituted triazoles. researchgate.net Quantum chemical calculations can precisely quantify these energy differences, providing a clear picture of the predominant tautomeric form under specific conditions. researchgate.net

Chemical Reactivity and Derivative Synthesis of 4 2 1h 1,2,4 Triazol 1 Yl Ethoxy Aniline

Reactions Involving the Aniline (B41778) Moiety

The aniline portion of the molecule, containing a primary aromatic amine, is a key site for various chemical transformations. The amino group strongly influences the reactivity of the phenyl ring and can itself be directly functionalized.

The phenyl ring of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline is highly activated towards electrophilic aromatic substitution (SEAr). This is due to the powerful electron-donating effects of both the amino (-NH₂) group and the ether-linked triazole substituent (-O-R) via resonance. chemistrysteps.comwikipedia.org Both groups are ortho-, para-directing. chemistrysteps.com Since the para-position is already occupied by the ethoxy-triazole group, electrophilic attack is directed to the ortho-positions relative to the amine and ether groups (C-3 and C-5). This high reactivity allows for substitution reactions, such as halogenation and nitration, to proceed under relatively mild conditions. However, the basicity of the amino group can lead to complications, especially in strongly acidic media used for nitration, where protonation of the amine forms the anilinium ion, which is a meta-directing and deactivating group.

Reaction TypeReagent/ConditionsExpected Major Product(s)
Bromination Br₂ in H₂O or CH₃COOH3,5-Dibromo-4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline
Chlorination Cl₂ in CH₃COOH3,5-Dichloro-4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline
Nitration HNO₃/H₂SO₄ (controlled)Mixture of 3-nitro and other byproducts due to amine protonation
Sulfonation Fuming H₂SO₄2-Amino-5-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzenesulfonic acid

The primary amino group is nucleophilic and readily participates in a variety of functionalization reactions.

Acylation: The amine can be acylated using acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties.

Alkylation: Direct alkylation of the amino group can occur with alkyl halides, though polyalkylation can be a competing side reaction.

Schiff Base Formation: One of the most common reactions is the condensation with aldehydes or ketones to form imines, also known as Schiff bases. This reaction typically proceeds in an alcohol solvent, often with catalytic acid. pensoft.net Schiff bases derived from triazoles are a significant class of compounds investigated for various biological activities. pensoft.netnih.govchemijournal.com

Reaction TypeReagentSolventConditionsProduct Type
Acylation Acetyl chloridePyridine or THFRoom TemperatureN-acetyl derivative (Amide)
Alkylation Methyl iodideAcetonitrileRefluxN-methyl & N,N-dimethyl derivatives
Schiff Base Substituted benzaldehydeEthanol (B145695)Reflux, catalytic acetic acidImine (Schiff Base)
Diazotization NaNO₂ / aq. HClWater0-5 °CDiazonium salt

Reactions Involving the 1,2,4-Triazole (B32235) Moiety

The 1,2,4-triazole ring is an electron-deficient aromatic system. While generally stable, its nitrogen and carbon atoms exhibit distinct reactivities.

In this compound, the triazole ring is already substituted at the N-1 position. Further alkylation is possible at the N-4 position. This reaction, typically carried out with an alkyl halide, results in the formation of a quaternary 1,4-disubstituted-1,2,4-triazolium salt. nih.govresearchgate.net The N-1 position is considered more nucleophilic than N-4 in an unsubstituted triazole, leading to a predominance of the N-1 isomer during initial alkylation. tandfonline.com With N-1 already blocked, the N-4 position becomes the primary target for subsequent electrophilic attack.

ReagentConditionsProduct
Methyl iodide (CH₃I)Neat, 100-120 °C4-Methyl-1-{2-[4-aminophenyl)oxy]ethyl}-4H-1,2,4-triazol-1-ium iodide
Benzyl (B1604629) bromide (BnBr)Acetonitrile, Reflux4-Benzyl-1-{2-[4-aminophenyl)oxy]ethyl}-4H-1,2,4-triazol-1-ium bromide

The C-3 and C-5 carbon atoms of the 1,2,4-triazole ring are electron-deficient, making them susceptible to certain types of functionalization, although they are generally less reactive than the nitrogen atoms. Direct C-H activation and arylation of the triazole ring have been developed as a powerful method for creating complex derivatives. For 1-alkyl-1,2,4-triazoles, palladium-catalyzed C-H arylation has been shown to occur with high regioselectivity at the C-5 position. nih.gov This method provides a direct route to C-arylated triazoles, which are of significant interest in medicinal chemistry. nih.gov

Reaction TypeReagents & CatalystConditionsProduct Type
C-H ArylationAryl bromide, Pd(OAc)₂, P(o-tol)₃, K₂CO₃Toluene, 110 °C5-Aryl-1-{2-[4-aminophenyl)oxy]ethyl}-1H-1,2,4-triazole

Development of Novel Derivatives for Specific Chemical Functions

One of the most common strategies for derivatizing this compound involves the acylation of the amino group to form amides. This reaction is typically achieved by treating the aniline with acyl chlorides or acid anhydrides under basic conditions. This approach has been successfully employed in the synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives from the related compound 4-(1H-1,2,4-triazol-1-yl)aniline, highlighting the general applicability of this synthetic route nih.gov. By varying the acylating agent, a wide array of amide derivatives with different substituents can be prepared. These modifications can be designed to enhance specific chemical functions, such as binding to biological targets or altering solubility.

Another important reaction of the aniline group is the formation of Schiff bases through condensation with aldehydes and ketones. This reaction provides a straightforward method for introducing a variety of substituents and extending the molecular framework. The resulting imine bond can also serve as a precursor for further transformations, such as reduction to secondary amines. The reactivity of anilines in Schiff base formation is a well-established principle in organic synthesis .

Furthermore, the aniline moiety can undergo diazotization followed by azo coupling reactions to produce azo compounds. This class of compounds is known for its chromophoric properties and has applications in the development of dyes and molecular switches.

The 1,2,4-triazole ring itself is a stable aromatic heterocycle that can participate in various reactions, including N-alkylation and the formation of fused heterocyclic systems. The synthesis of diverse 1,2,4-triazole derivatives is a significant area of research, with applications in medicinal chemistry and materials science chemmethod.comresearchgate.netresearchgate.netnih.govscispace.com.

The development of novel derivatives of this compound is driven by the pursuit of molecules with specific functions. For instance, the introduction of different functional groups can be used to tune the electronic properties of the molecule, which is relevant for applications in materials science. In the context of medicinal chemistry, the synthesis of a library of derivatives allows for the exploration of structure-activity relationships and the optimization of biological activity.

Table 1: Representative Examples of Potential Derivatives of this compound and their Potential Chemical Functions

Derivative ClassGeneral StructureR Group ExamplesPotential Chemical Function
AmidesSubstituted phenyl, alkyl chainsModulation of biological activity, alteration of solubility and pharmacokinetic properties.
Schiff BasesAromatic aldehydes, aliphatic ketonesPrecursors for more complex molecules, ligands for metal complexes.
Azo CompoundsPhenols, anilinesDyes, molecular switches, indicators.
N-Alkylated TriazolesAlkyl halides, benzyl halidesModification of steric and electronic properties, precursors for triazolium salts.

The synthesis and exploration of novel derivatives based on the this compound scaffold continue to be an active area of chemical research, with the potential to yield new molecules with a wide range of applications.

Q & A

Q. What are the common synthetic routes for preparing 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline, and what reaction conditions are typically employed?

The synthesis typically involves nucleophilic substitution or coupling reactions to introduce the triazole-ethoxy moiety to the aniline core. For example, reacting 4-nitroaniline derivatives with 1H-1,2,4-triazole under basic conditions (e.g., sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C). Subsequent reduction of the nitro group to an amine using catalysts like palladium on carbon or sodium borohydride yields the target compound. Industrial-scale methods may employ continuous flow reactors for improved efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H/13C NMR confirms the ethoxy-triazole linkage and aniline substitution pattern.
  • IR spectroscopy : Identifies functional groups (e.g., N-H stretch in aniline, C-N in triazole).
  • X-ray crystallography : Resolves molecular geometry, hydrogen bonding, and triazole ring planarity, as demonstrated in related triazole-aniline structures .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. What are the primary chemical reactivity patterns observed in this compound?

The compound undergoes electrophilic aromatic substitution at the aniline ring due to its electron-rich nature. The triazole moiety participates in coordination chemistry (e.g., metal complexation) and serves as a hydrogen bond acceptor. Comparative studies with tetrazole analogs show reduced electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound when side reactions occur?

Strategies include:

  • Catalyst selection : Copper(I) iodide improves regioselectivity in triazole formation .
  • Solvent optimization : DMF enhances intermediate solubility, while THF may reduce by-products.
  • Temperature control : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition.
  • Purification techniques : Column chromatography or recrystallization from ethanol/water mixtures isolates the product .

Q. What computational approaches predict the biological activity of this compound derivatives?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.
  • Molecular docking : Simulates binding to biological targets (e.g., fungal CYP51 enzymes for antifungal studies).
  • QSAR modeling : Correlates structural features (e.g., substituent electronegativity) with activity data from in vitro assays .

Q. How does the ethoxy linker influence the compound’s pharmacokinetic properties compared to methyl or direct aryl-linked analogs?

The ethoxy group increases hydrophilicity, improving aqueous solubility and bioavailability. Comparative pharmacokinetic studies in rodent models show prolonged half-life relative to methyl-linked analogs due to reduced metabolic degradation. Metabolic stability can be further assessed via liver microsomal assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., MIC values in antifungal tests).
  • Structural confirmation : Ensure purity via HPLC and NMR to rule out impurities affecting activity.
  • Mechanistic studies : Use enzyme inhibition assays (e.g., β-tubulin binding for antiproliferative effects) to confirm target engagement .

Methodological Considerations

  • Reaction monitoring : Use TLC or in-situ IR to track intermediate formation.
  • Data interpretation : Compare crystallographic data (e.g., bond angles from X-ray studies) with computational models to validate electronic effects .
  • Biological assays : Pair in silico predictions with cell-based viability assays (e.g., MTT) for comprehensive activity profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.